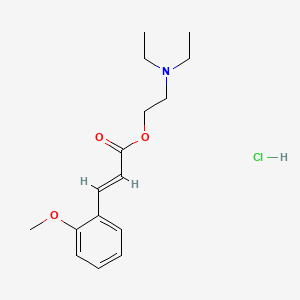![molecular formula C20H24N2O3 B5328381 N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5328381.png)
N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide, also known as IPPB, is a synthetic compound that has been used in various scientific research studies. This compound has been found to have potential as a therapeutic agent due to its unique chemical structure and mechanism of action. In
作用机制
The mechanism of action of N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the proliferation of cancer cells and angiogenesis, which is the formation of new blood vessels.
实验室实验的优点和局限性
The advantages of using N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide in lab experiments include its potential therapeutic properties and its ability to inhibit COX-2. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are numerous future directions for the use of N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide in scientific research. One potential direction is the development of new this compound derivatives with improved solubility and potency. This compound could also be studied further for its potential use in treating other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of this compound could be further explored to better understand its anti-inflammatory and anti-tumor effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic effects, making it a promising candidate for the treatment of various diseases. While this compound has some limitations, its potential benefits make it an important compound for further scientific research.
合成方法
The synthesis of N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide involves the reaction of 4-aminobenzamide with isobutyl chloroformate and 2-phenoxypropanoic acid in the presence of a base. The resulting compound is then purified through column chromatography to obtain pure this compound.
科学研究应用
N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide has been used in various scientific research studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. This compound has also been studied for its potential use in treating various diseases such as cancer, arthritis, and cardiovascular diseases.
属性
IUPAC Name |
N-(2-methylpropyl)-4-(2-phenoxypropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14(2)13-21-20(24)16-9-11-17(12-10-16)22-19(23)15(3)25-18-7-5-4-6-8-18/h4-12,14-15H,13H2,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRBEVLILRRCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{2-[(4-bromophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5328299.png)
![2-{4-[(sec-butylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5328313.png)
![8-methyl-3-({methyl[3-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B5328316.png)

![4-benzyl-5-[1-(2-furoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5328343.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B5328349.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328356.png)


![N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5328377.png)
![2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-[(1-propylcyclobutyl)methyl]acetamide](/img/structure/B5328382.png)
![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5328390.png)
![N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5328394.png)
![2-{2-[5-(2-chloro-4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5328397.png)